Indoline Scaffold Outperforms Indole and Tetrahydroquinoline Congeners in HCV Inhibition
In a direct scaffold comparison study, the indoline-based carbothioamide scaffold demonstrated significantly higher potency against Hepatitis C virus (HCV) than the corresponding indole and tetrahydroquinoline scaffolds. The indoline analog 31 exhibited an EC50 of 510 nM, establishing a clear potency advantage that underscores the unique contribution of the saturated 2,3-bond in the indoline framework for antiviral target engagement [1]. This scaffold-level differentiation provides a quantitative basis for selecting indoline-1-carbothioamide over other heterocyclic carbothioamides in antiviral drug discovery programs.
| Evidence Dimension | Anti-HCV activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 510 nM |
| Comparator Or Baseline | Indole scaffold analog and tetrahydroquinoline scaffold analog |
| Quantified Difference | Indoline scaffold more potent than both comparators |
| Conditions | HCV replicon assay in vitro |
Why This Matters
This scaffold-level potency advantage directly informs compound selection in antiviral drug discovery, where indoline-1-carbothioamide offers a measurable starting point superior to alternative heterocyclic cores.
- [1] Design and synthesis of indole, 2,3-dihydro-indole, and 3,4-dihydro-2H-quinoline-1-carbothioic acid amide derivatives as novel HCV inhibitors. Analogue 31 displayed EC50 = 510 nM against HCV. INFONA. View Source
